REACTION_SMILES
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[C:44]([O:45][CH2:46][CH3:47])(=[O:48])[CH3:49].[CH3:1][CH:2]([CH3:3])[S:4](=[O:5])(=[O:6])[NH:7][CH2:8][CH:9]([CH3:10])[c:11]1[cH:12][cH:13][c:14](-[c:17]2[cH:18][cH:19][c:20]([CH2:23][CH2:24][NH2:25])[cH:21][cH:22]2)[cH:15][cH:16]1.[CH3:26][CH2:27][N:28]([CH2:29][CH3:30])[CH2:31][CH3:32].[CH3:33][S:34]([Cl:35])(=[O:36])=[O:37].[CH3:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43].[Cl:50][CH2:51][Cl:52]>>[CH3:1][CH:2]([CH3:3])[S:4](=[O:5])(=[O:6])[NH:7][CH2:8][CH:9]([CH3:10])[c:11]1[cH:12][cH:13][c:14](-[c:17]2[cH:18][cH:19][c:20]([CH2:23][CH2:24][NH:25][S:34]([CH3:33])(=[O:36])=[O:37])[cH:21][cH:22]2)[cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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CC(CNS(=O)(=O)C(C)C)c1ccc(-c2ccc(CCN)cc2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(CNS(=O)(=O)C(C)C)c1ccc(-c2ccc(CCN)cc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Type
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product
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Smiles
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CC(CNS(=O)(=O)C(C)C)c1ccc(-c2ccc(CCNS(C)(=O)=O)cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |